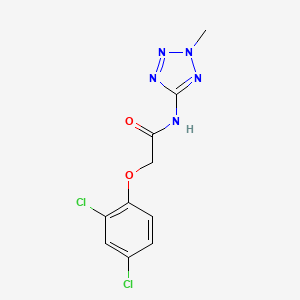

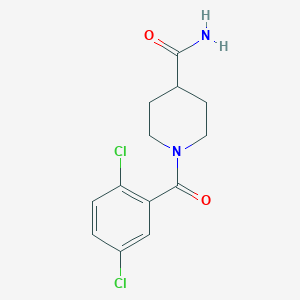

1-(2,5-dichlorobenzoyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

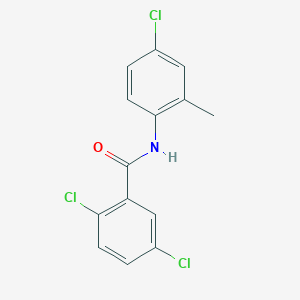

“2,5-Dichlorobenzoyl chloride” is a chemical compound with the molecular formula C7H3Cl3O . It’s commonly used in laboratory chemicals .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .

Molecular Structure Analysis

The molecular structure of “2,5-Dichlorobenzoyl chloride” has been confirmed by X-ray crystallography . The molecular formula is C7H3Cl3O, with an average mass of 209.457 Da and a monoisotopic mass of 207.924942 Da .

Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Physical and Chemical Properties Analysis

“2,5-Dichlorobenzoyl chloride” is a solid at 20 degrees Celsius . It has a melting point of 23 °C and a boiling point of 95 °C/1 mmHg . It’s soluble in toluene .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(2,5-dichlorobenzoyl)-4-piperidinecarboxamide is the 20S proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . This compound preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site of the 20S proteasome .

Mode of Action

This compound, also known as Ixazomib, is a selective, potent, and reversible inhibitor of the 20S proteasome . It binds to the β5 subunit of the 20S proteasome, inhibiting its function . This inhibition disrupts the protein degradation pathway, leading to an accumulation of unneeded or damaged proteins in the cell .

Biochemical Pathways

The inhibition of the 20S proteasome by this compound affects multiple biochemical pathways. The accumulation of proteins in the cell can lead to cell cycle arrest, apoptosis, and reduced cell proliferation . This compound’s action is particularly relevant in cancer cells, where the regulation of protein degradation is often disrupted .

Pharmacokinetics

This compound is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . Its pharmacokinetics are described by a three-compartment model, with a terminal half-life of 9.5 days and an oral bioavailability of 58% . A high-fat meal decreases both the rate and extent of absorption, suggesting that it should be administered on an empty stomach .

Result of Action

The inhibition of the 20S proteasome by this compound leads to the accumulation of proteins in the cell, disrupting normal cellular processes. This can result in cell cycle arrest, apoptosis, and reduced cell proliferation, particularly in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the rate and extent of absorption

Propriétés

IUPAC Name |

1-(2,5-dichlorobenzoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O2/c14-9-1-2-11(15)10(7-9)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQRIYRPIBPQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5743370.png)

![N-[4-(benzyloxy)phenyl]-2-methyl-3-furamide](/img/structure/B5743377.png)

![ethyl [2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5743402.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-phenylquinoline](/img/structure/B5743404.png)

![2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5743439.png)